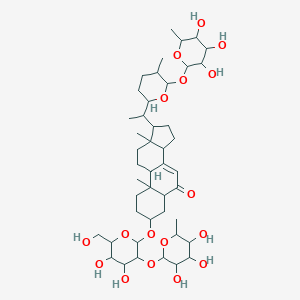![molecular formula C14H21NO3 B220767 [(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid, also known as ADMMA, is a synthetic amino acid derivative that has been studied extensively for its potential use in various scientific research applications. ADMMA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, biochemistry, and neuroscience.
作用机制
The mechanism of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is complex and involves several different pathways. One of the primary mechanisms of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is the inhibition of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has also been shown to modulate the activity of other enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid has a range of biochemical and physiological effects, including the modulation of neurotransmitter activity and the inhibition of certain enzymes. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to increase the levels of dopamine and serotonin in the brain, which can have a range of effects on mood, behavior, and cognition. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions.
实验室实验的优点和局限性
One of the primary advantages of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid for lab experiments is its ability to modulate neurotransmitter activity and inhibit enzymes such as MAO. This makes it a valuable tool for researchers studying the mechanisms of action of various drugs and the development of new therapeutic agents. However, there are also limitations to the use of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid in lab experiments. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, [(1-Adamantylcarbonyl)(methyl)amino]acetic acid may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on [(1-Adamantylcarbonyl)(methyl)amino]acetic acid. One area of interest is the development of new therapeutic agents based on [(1-Adamantylcarbonyl)(methyl)amino]acetic acid and related compounds. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of conditions. Additionally, further research is needed to fully understand the mechanisms of action of [(1-Adamantylcarbonyl)(methyl)amino]acetic acid and related compounds, including their effects on neurotransmitter activity and enzyme inhibition. Finally, [(1-Adamantylcarbonyl)(methyl)amino]acetic acid may also have potential applications in the field of drug discovery, as it has been shown to modulate the activity of various receptors and enzymes.
合成方法
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid is typically synthesized using a multi-step process that involves the reaction of several different chemical precursors. The synthesis method for [(1-Adamantylcarbonyl)(methyl)amino]acetic acid is complex and involves several steps, including the reaction of adamantyl chloride with methylamine, followed by the reaction of the resulting compound with glycine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new therapeutic agents. [(1-Adamantylcarbonyl)(methyl)amino]acetic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter activity. These effects make it a valuable tool for researchers in fields such as pharmacology, biochemistry, and neuroscience.
属性
产品名称 |
[(1-Adamantylcarbonyl)(methyl)amino]acetic acid |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-[adamantane-1-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C14H21NO3/c1-15(8-12(16)17)13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,17) |
InChI 键 |
VJFPPHGEYBOPRL-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)C12CC3CC(C1)CC(C3)C2 |
规范 SMILES |
CN(CC(=O)O)C(=O)C12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)




